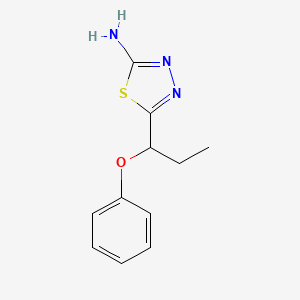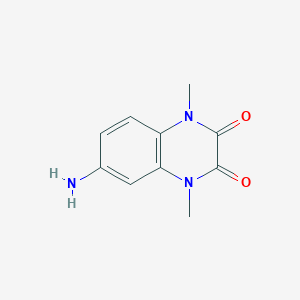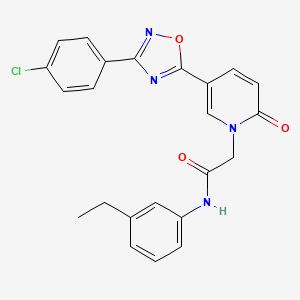![molecular formula C18H27N3O5S2 B2484503 Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate CAS No. 2380179-02-0](/img/structure/B2484503.png)
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate, also known as MNTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTC is a sulfonamide-based inhibitor that has been extensively studied for its ability to inhibit the enzyme carbonic anhydrase (CA) and its potential use in the treatment of diseases such as glaucoma, epilepsy, and cancer. In
Applications De Recherche Scientifique
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH and CO2 levels in the body. Inhibition of this enzyme has been shown to have therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been shown to be a potent inhibitor of carbonic anhydrase, making it a promising candidate for the development of new drugs.
Mécanisme D'action
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate works by binding to the active site of carbonic anhydrase and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2. This mechanism of action has been shown to be effective in reducing intraocular pressure in glaucoma patients, preventing seizures in epilepsy patients, and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate have been extensively studied. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been shown to be a potent inhibitor of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of CO2. This has been shown to have therapeutic effects in the treatment of diseases such as glaucoma, epilepsy, and cancer. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has also been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, making it suitable for studying the role of this enzyme in various physiological processes. Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate is also stable and easy to synthesize, making it a convenient compound for lab experiments. However, Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has some limitations for lab experiments. It is a sulfonamide-based inhibitor, which may limit its use in certain experiments. Additionally, Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate may have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for the research on Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. One area of research is the development of new drugs based on Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. The potent inhibition of carbonic anhydrase by Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate makes it a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the study of the off-target effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. Understanding the off-target effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate will be crucial for the development of new drugs based on this compound. Finally, the study of the biochemical and physiological effects of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate in different disease models will be important for the development of new therapies.
Méthodes De Synthèse
The synthesis of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate involves a multi-step process that starts with the reaction of 4-nitrophenyl isothiocyanate with morpholine to form 4-nitrophenyl morpholine-4-carbodithioate. This intermediate is then reacted with 4-mercaptobenzene sulfonamide to form 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl isothiocyanate. Finally, this compound is reacted with methyl carbamate to form Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate. The synthesis of Methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate has been optimized to achieve high yields and purity, making it suitable for various applications.
Propriétés
IUPAC Name |
methyl N-[4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S2/c1-25-17(22)20-15-2-4-16(5-3-15)28(23,24)19-14-18(6-12-27-13-7-18)21-8-10-26-11-9-21/h2-5,19H,6-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXADQCMZKZKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-({[4-(morpholin-4-yl)thian-4-yl]methyl}sulfamoyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2484420.png)
![(1R,2S,4S,5S)-3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octane;hydrochloride](/img/structure/B2484421.png)


![1-[(3,4-dimethyl-5-nitrophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2484429.png)
![2-Chloro-N-[[4-(1H-1,2,4-triazol-5-yl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2484431.png)


![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)
![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)
![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)
![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)